1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol
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Overview
Description
1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family It is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a hydroxyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol can be synthesized through the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another method involves the use of a hydrazone, which produces an azine as a by-product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Pyrazole derivatives with additional functional groups.
Reduction: Pyrazoline derivatives.
Substitution: Substituted benzyl and phenyl derivatives.
Scientific Research Applications
1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in proton transfer processes, which influence its biological activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3,5-Diphenyl-1H-pyrazole: Shares a similar core structure but lacks the benzyl group.
1-Benzyl-3,5-diphenyl-1H-pyrazole: Similar structure but without the hydroxyl group at position 4.
Uniqueness: 1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol is unique due to the presence of both benzyl and phenyl groups, as well as the hydroxyl group at position 4
Properties
CAS No. |
60627-49-8 |
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Molecular Formula |
C22H18N2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-benzyl-3,5-diphenylpyrazol-4-ol |
InChI |
InChI=1S/C22H18N2O/c25-22-20(18-12-6-2-7-13-18)23-24(16-17-10-4-1-5-11-17)21(22)19-14-8-3-9-15-19/h1-15,25H,16H2 |
InChI Key |
SEEBATHKDDMTSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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